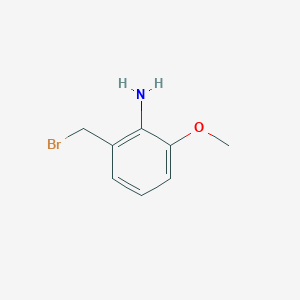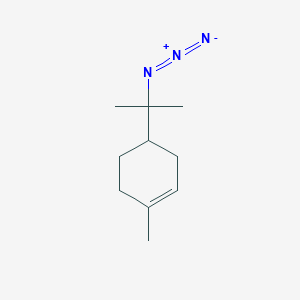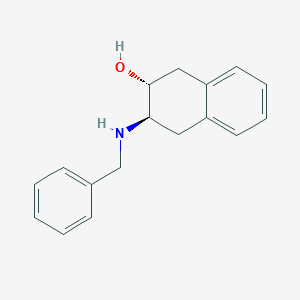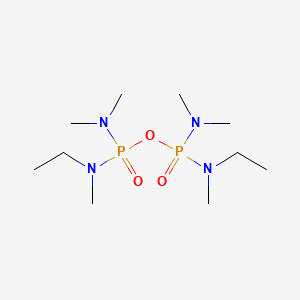
Pentadec-1-EN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadec-1-EN-2-OL is an organic compound with the molecular formula C15H30O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pentadec-1-EN-2-OL can be synthesized through several methods. One common method involves the addition of methylmagnesium iodide or bromide to crotonaldehyde, followed by partial dehydration of pentanediol or hydrolysis of 2-chloropentene-3 . The reaction typically requires a Grignard reagent and an ether solvent under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of specialized equipment to ensure the purity and yield of the compound. The reaction conditions are optimized to achieve high efficiency and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Pentadec-1-EN-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur in the presence of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Pentadec-1-EN-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of Pentadec-1-EN-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cell signaling pathways or metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-Pentadecene: An unbranched fifteen-carbon alkene with one double bond between C-1 and C-2.
Pent-1-en-2-ol: A similar enol compound with a hydroxyl group attached to a carbon atom that is part of a double bond.
Uniqueness: Pentadec-1-EN-2-OL is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its long carbon chain and enol functional group make it particularly useful in various industrial and research applications .
Eigenschaften
CAS-Nummer |
64597-07-5 |
|---|---|
Molekularformel |
C15H30O |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
pentadec-1-en-2-ol |
InChI |
InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h16H,2-14H2,1H3 |
InChI-Schlüssel |
OFHZGIKNGATWDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)







![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)

